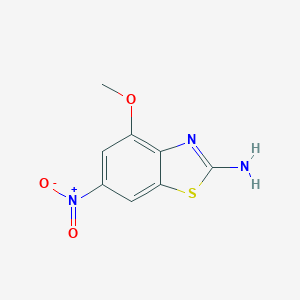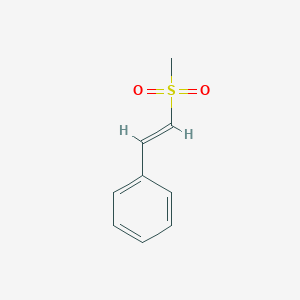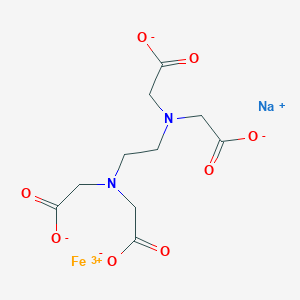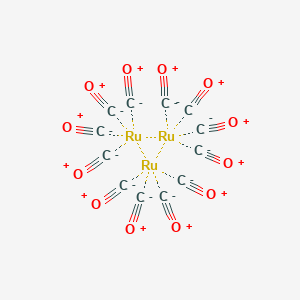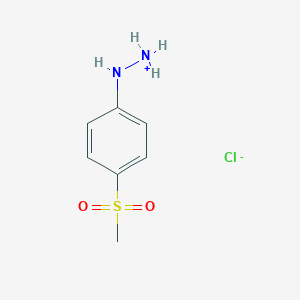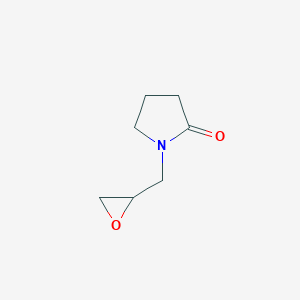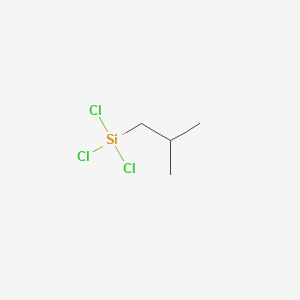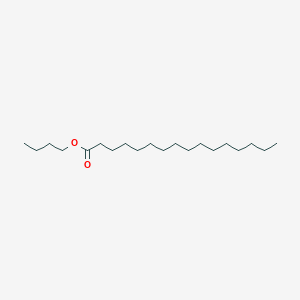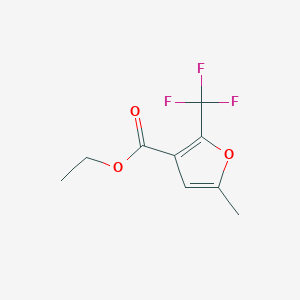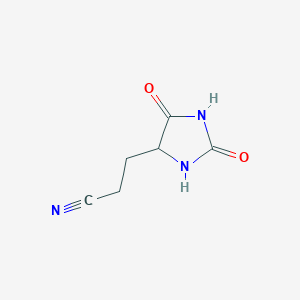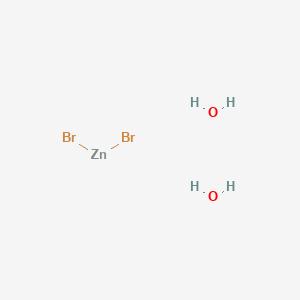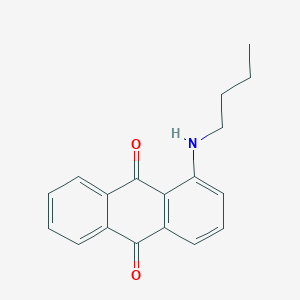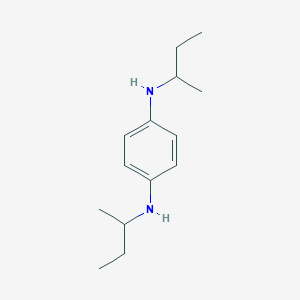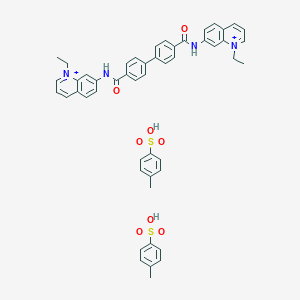
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction may lead to changes in the structure and function of these molecules, which can result in various physiological effects.
Biochemische Und Physiologische Effekte
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial and antifungal agent. Furthermore, the compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, the compound has some limitations, such as its potential toxicity and the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound's antimicrobial and antifungal properties can be further explored for the development of new antimicrobial agents. Finally, the compound's mechanism of action can be studied in more detail to better understand its physiological effects.
Conclusion:
In conclusion, Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been studied for its fluorescent properties, potential use as a photosensitizer in cancer treatment, antimicrobial and antifungal properties, and antioxidant properties. While the compound has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is synthesized through a series of chemical reactions. The synthesis method involves the reaction of quinoline with 4,4'-biphenylylenebis(carbonylimino) and 1-ethyl-p-toluenesulfonic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the compound has been studied for its antimicrobial and antifungal properties.
Eigenschaften
CAS-Nummer |
18355-51-6 |
|---|---|
Produktname |
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate |
Molekularformel |
C50H48N4O8S2+2 |
Molekulargewicht |
897.1 g/mol |
IUPAC-Name |
N-(1-ethylquinolin-1-ium-7-yl)-4-[4-[(1-ethylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-27-17-19-31(23-33(27)39)37-35(41)29-13-9-25(10-14-29)26-11-15-30(16-12-26)36(42)38-32-20-18-28-8-6-22-40(4-2)34(28)24-32;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI-Schlüssel |
FMFMFXBMGQXJOX-UHFFFAOYSA-P |
SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Andere CAS-Nummern |
18355-51-6 |
Synonyme |
7,7'-(4,4'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) di-p-toluenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



